molecular formula C19H27Cl2N3 B14749796 N,N''-Dicyclohexyl-N'-(2,5-dichlorophenyl)guanidine CAS No. 4833-46-9

N,N''-Dicyclohexyl-N'-(2,5-dichlorophenyl)guanidine

Cat. No.: B14749796
CAS No.: 4833-46-9
M. Wt: 368.3 g/mol
InChI Key: GCPFUUXCKYZGQQ-UHFFFAOYSA-N
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Description

N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine: is an organic compound that belongs to the class of guanidines. It is characterized by the presence of two cyclohexyl groups and a 2,5-dichlorophenyl group attached to a guanidine core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine typically involves the reaction of cyclohexylamine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine.

Chemical Reactions Analysis

Types of Reactions: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

Chemistry: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.

Industry: In the industrial sector, N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Another guanidine compound used in peptide synthesis.

    N,N’-Diisopropylcarbodiimide: Similar in structure but with isopropyl groups instead of cyclohexyl groups.

    N,N’-Diethylcarbodiimide: Contains ethyl groups and is used in similar applications.

Uniqueness: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is unique due to the presence of the 2,5-dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective binding or reactivity is required.

Properties

CAS No.

4833-46-9

Molecular Formula

C19H27Cl2N3

Molecular Weight

368.3 g/mol

IUPAC Name

1,2-dicyclohexyl-3-(2,5-dichlorophenyl)guanidine

InChI

InChI=1S/C19H27Cl2N3/c20-14-11-12-17(21)18(13-14)24-19(22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H2,22,23,24)

InChI Key

GCPFUUXCKYZGQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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